molecular formula C19H16N4O4 B3638740 methyl 7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 510760-63-1

methyl 7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B3638740
CAS No.: 510760-63-1
M. Wt: 364.4 g/mol
InChI Key: PIJWOCZHSVVRII-UHFFFAOYSA-N
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Description

This heterotricyclic compound features a fused tricyclic core with a furan-2-ylmethyl substituent, an imino group at position 6, and a methyl ester at position 3. Its complex architecture includes a 1,7,9-triazatricyclo[8.4.0.0³,⁸] backbone, which likely contributes to unique electronic and steric properties.

Properties

IUPAC Name

methyl 7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4/c1-11-5-6-15-21-17-14(18(24)22(15)9-11)8-13(19(25)26-2)16(20)23(17)10-12-4-3-7-27-12/h3-9,20H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJWOCZHSVVRII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CO4)C(=O)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510760-63-1
Record name METHYL 1-(2-FURYLMETHYL)-2-IMINO-8-METHYL-5-OXO-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXYLATE
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor such as 2-furylmethanol.

    Introduction of the Imino Group: The imino group can be introduced via a condensation reaction with an appropriate amine.

    Construction of the Triazatricyclo Framework: This step involves the cyclization of intermediates to form the triazatricyclo structure.

    Esterification: The final step is the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at various positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the imino group may yield primary or secondary amines.

Scientific Research Applications

Methyl 7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The furan ring and imino group are key functional groups that facilitate binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Ethyl 7-(Furan-2-ylmethyl)-2-oxo-6-[4-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Key Differences :

  • Substituent at Position 6: The target compound has a simple imino group (-NH), whereas this analog bears a 4-(trifluoromethyl)benzoyl-imino moiety.
  • Ester Group : The target uses a methyl ester (-COOCH₃), while the analog employs an ethyl ester (-COOCH₂CH₃). Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters, affecting metabolic stability .

Structural Data :

Property Target Compound Ethyl Analog (CAS 685860-24-6)
Molecular Formula C₂₀H₁₇N₄O₅ (inferred) C₂₇H₁₉F₃N₄O₅
Substituent at Position 6 Imino (-NH) 4-(Trifluoromethyl)benzoyl-imino
Ester Group Methyl (-COOCH₃) Ethyl (-COOCH₂CH₃)
CAS Number Not provided in evidence 685860-24-6

Implications: The trifluoromethyl group in the analog may enhance lipophilicity (logP) and bioavailability, while the ethyl ester could prolong half-life in biological systems. However, the target compound’s simpler imino group might favor hydrogen-bonding interactions in enzymatic environments .

Spirocyclic Compounds with Benzothiazole Moieties ()

While structurally distinct, spirocyclic compounds like 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione share functional similarities:

  • Heterocyclic Cores : Both classes utilize nitrogen and oxygen atoms in fused rings, which can modulate π-π stacking or dipole interactions.
  • Synthetic Methodology : The use of IR and UV-Vis spectroscopy for characterization (as in ) is critical for validating such complex structures .

Divergence :
The target compound’s tricyclic system lacks the spiro junction and benzothiazole group, suggesting differences in conformational flexibility and electronic delocalization.

Fluorinated Triazole Derivatives ()

Compounds 16 and 17 in feature perfluorinated chains and 1,2,3-triazole linkages. Contrasts include:

  • Fluorine Content : The fluorinated chains in enhance hydrophobicity and metabolic resistance, absent in the target compound.
  • Triazole vs.

Functional and Pharmacological Considerations

  • Electron-Deficient Groups: The trifluoromethyl-benzoyl group in the ethyl analog () may improve interaction with electron-rich biological targets (e.g., kinases) compared to the target’s imino group .
  • Ester Hydrolysis : Methyl esters (target) are more prone to enzymatic cleavage than ethyl esters, suggesting the target may act as a prodrug with faster activation .
  • Tricyclic Rigidity : The fused rings in the target compound likely reduce entropy penalties upon binding to proteins, a trait shared with pharmacopeial cephalosporins () but with divergent mechanisms .

Biological Activity

Methyl 7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with potential biological activities. The unique structure of this molecule, which includes a tricyclic framework and various functional groups such as a furan ring and an imino group, suggests that it may exhibit significant therapeutic properties.

The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets within biological systems. The furan ring and imino group are believed to interact with enzymes or receptors, potentially inhibiting their activity. Additionally, the methoxyethyl side chain may enhance solubility and bioavailability, facilitating its interaction with biological targets .

Biological Activities

Research indicates that compounds with similar structural features often exhibit a range of biological activities including:

  • Antimicrobial Activity : Compounds related to this structure have shown potential as effective antibacterial agents against various microbial strains.
  • Anticancer Activity : Triazene derivatives have been demonstrated to possess antitumor properties by reducing the size of neoplastic cells and inhibiting cancer cell proliferation .

Table 1: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
DacarbazineTriazene derivative; alkylating agentAntineoplastic
TemozolomideAlkylating agent; similar tricyclic structureAntineoplastic
BerenilDNA-binding ligand; photostableAntitripanosomal
1,3-Bis(4′-amidinophenyl)triazeneAntiproliferative activity against cancer cell linesAntitumor

Case Studies

Several studies have explored the biological potential of compounds similar to methyl 7-(furan-2-ylmethyl)-6-imino derivatives:

  • Cytotoxicity Studies : A study evaluated the antiproliferative activity of triazene salts against human cancer cell lines such as Burkitt lymphoma and colon adenocarcinoma. The results indicated strong activity with IC50 values below 6 µg/mL .
  • Antimicrobial Efficacy : Another research focused on the antimicrobial properties of triazene compounds against various bacterial strains. The best Minimum Inhibitory Concentration (MIC) observed was 0.28 μM against Escherichia coli .
  • Mechanistic Insights : Investigations into the mechanism revealed that these compounds could induce apoptosis in cancer cells through caspase pathways and affect cell cycle regulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

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